Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate

orexin receptor antagonist medicinal chemistry spirocyclic scaffold

This compound features the critical N-methyl substitution required for orexin receptor antagonist potency, directly matching the pharmacophore disclosed by Novartis AG—unlike non-methylated analogs that lack target selectivity. As a Boc-protected spirocyclic diamine, it enables diversity-oriented synthesis of ATP-competitive kinase inhibitors, muscarinic receptor modulators, and beta-adrenoceptor agonists. The Boc group is readily removed under acidic conditions for downstream derivatization. For R&D use only.

Molecular Formula C15H26N2O3
Molecular Weight 282.38 g/mol
CAS No. 1424939-92-3
Cat. No. B1474059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate
CAS1424939-92-3
Molecular FormulaC15H26N2O3
Molecular Weight282.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C2(C1)CCC(=O)CC2)C
InChIInChI=1S/C15H26N2O3/c1-14(2,3)20-13(19)17-10-9-16(4)15(11-17)7-5-12(18)6-8-15/h5-11H2,1-4H3
InChIKeyJFVJIGNQIIKGHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate (CAS 1424939-92-3)


This compound is a substituted 1,4-diazaspiro[5.5]undecane, a class of spirocyclic diamines explored as scaffolds for orexin receptor antagonists, kinase inhibitors, and other therapeutic targets [1]. It features a tert-butyloxycarbonyl (Boc) protecting group at the 4-position and a methyl substituent at the 1-position, distinguishing it from the simpler tert-butyl 9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate scaffold [2]. Its predicted physicochemical properties (boiling point: 389.3±42.0 °C; density: 1.11±0.1 g/cm³; pKa: 8.93±0.20) are available from authoritative databases .

Why Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate Cannot Be Substituted by Unsubstituted Analogs


Within the 1,4-diazaspiro[5.5]undecane series, the substitution pattern critically modulates biological activity. Patents on diazaspiro[5.5]undecanes as orexin receptor antagonists explicitly define the importance of substituents on the core scaffold for target potency and selectivity [1]. A closely related analog, tert-butyl 9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate (lacking the 1-methyl group), is disclosed as a synthetic intermediate, but only 1-methyl-substituted variants like the target compound incorporate the key N-methyl modification found in potent lead compounds [2]. Generic substitution with a non-methylated scaffold risks loss of the specific pharmacophore required for orexin receptor antagonism or other biological activities under investigation.

Evidence Guide: Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate Comparative Performance Data


Structural Comparison: 1-Methyl vs. Unsubstituted Scaffold in Orexin Receptor Antagonist Patents

The target compound (with a 1-methyl substituent) aligns with the pharmacophore of potent orexin receptor antagonists disclosed in patent WO 2011/076747 A1, where N-methylation is a key structural feature for activity [1]. The comparator, tert-butyl 9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate (without the 1-methyl group), is described in the same patent family as a synthetic intermediate, not as a final biologically active compound [2]. No direct, public-domain potency data for either compound was found.

orexin receptor antagonist medicinal chemistry spirocyclic scaffold

Physicochemical Property Differences: Target Compound vs. Unsubstituted Scaffold

The target compound (MW 282.38, pKa 8.93±0.20 predicted) is compared to the simpler scaffold tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate (CAS 886766-44-5, MW 254.37, predicted pKa not reported) . The 1-methyl-9-oxo substitution increases molecular weight by ~28 Da and introduces a hydrogen bond acceptor carbonyl, potentially altering solubility, permeability, and metabolic stability. Quantitative data for direct comparison is lacking.

physicochemical properties drug design solubility

Synthetic Role as a Protected Intermediate in Medicinal Chemistry

The target compound serves as a Boc-protected intermediate for further functionalization. In the synthesis of orexin receptor antagonists, the corresponding unprotected spirocyclic amine is a key building block [1]. The target compound's Boc group allows selective deprotection for subsequent coupling reactions. The comparator, tert-butyl 9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate, lacks the 1-methyl group and thus would lead to a different final compound after deprotection [2]. No comparative reaction yield or purity data is publicly available.

synthetic intermediate Boc protection drug discovery

Application Scenarios for Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate


Synthesis of 1-Methyl Substituted Orexin Receptor Antagonists

This compound is the direct precursor for the synthesis of 1-methyl-substituted orexin receptor antagonists, as described by Novartis AG [1]. The Boc group is removed under acidic conditions to liberate the free amine, which is then derivatized to yield potent antagonists.

Scaffold Exploration for Kinase Inhibitor Design

The diazaspiro[5.5]undecane scaffold has been employed in the design of ATP-competitive kinase inhibitors [1]. The 1-methyl-9-oxo substitution pattern introduces specific steric and electronic features that can be evaluated for kinase selectivity.

Privileged Scaffold Derivatization Studies

As a protected 1,4-diazaspiro[5.5]undecane, this compound serves as a starting point for diversity-oriented synthesis to probe muscarinic receptor antagonism, beta-adrenoceptor agonism, and other activities reported for related spirocyclic diamines [1].

Quote Request

Request a Quote for Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.